molecular formula C21H28N2O3 B1216982 4-(2-Hydroxy-3-(1-methyl-3-phenylpropyl)aminopropoxy)benzeneacetamide CAS No. 76805-48-6

4-(2-Hydroxy-3-(1-methyl-3-phenylpropyl)aminopropoxy)benzeneacetamide

Cat. No. B1216982
CAS RN: 76805-48-6
M. Wt: 356.5 g/mol
InChI Key: QUGGJYHUFSNFIO-UHFFFAOYSA-N
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Patent
US04450115

Procedure details

In this example, 1.7 g of 1-(4-ethoxycarbonylmethylphenoxy)-3-(1-methyl-3-phenylpropylamino)-2-propanol (Compound 14) is dissolved in 100 ml of ethanol and the solution is poured into a pressure tube. Then, 100 ml of liquid ammonia is added thereto. The tube is sealed and is allowed to stand for 10 days at room temperature. After completion of the reaction, ethanol is distilled away from the solution under reduced pressure. The residue is recrystallized from methylisobutylketone to obtain 0.9 g of 1-(4-carbamoylmethylphenoxy)-3-(1-methyl-3-phenylpropylamino)-2-propanol. (Yield: 57%)
Name
1-(4-ethoxycarbonylmethylphenoxy)-3-(1-methyl-3-phenylpropylamino)-2-propanol
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Compound 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH2:6][C:7]1[CH:28]=[CH:27][C:10]([O:11][CH2:12][CH:13]([OH:26])[CH2:14][NH:15][CH:16]([CH3:25])[CH2:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:9][CH:8]=1)=O)C.[NH3:29]>C(O)C>[C:4]([CH2:6][C:7]1[CH:28]=[CH:27][C:10]([O:11][CH2:12][CH:13]([OH:26])[CH2:14][NH:15][CH:16]([CH3:25])[CH2:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:9][CH:8]=1)(=[O:3])[NH2:29]

Inputs

Step One
Name
1-(4-ethoxycarbonylmethylphenoxy)-3-(1-methyl-3-phenylpropylamino)-2-propanol
Quantity
1.7 g
Type
reactant
Smiles
C(C)OC(=O)CC1=CC=C(OCC(CNC(CCC2=CC=CC=C2)C)O)C=C1
Step Two
Name
Compound 14
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)CC1=CC=C(OCC(CNC(CCC2=CC=CC=C2)C)O)C=C1
Step Three
Name
liquid
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the solution is poured into a pressure tube
CUSTOM
Type
CUSTOM
Details
The tube is sealed
DISTILLATION
Type
DISTILLATION
Details
is distilled away from the solution under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from methylisobutylketone

Outcomes

Product
Details
Reaction Time
10 d
Name
Type
product
Smiles
C(N)(=O)CC1=CC=C(OCC(CNC(CCC2=CC=CC=C2)C)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.